Cas no 1007502-22-8 (methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate)

Methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate is a pyrazole-derived ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a substituted pyrazole core, offering reactivity at multiple sites for further functionalization. The ethyl and methyl substituents enhance steric and electronic properties, influencing selectivity in synthetic pathways. The ester group provides versatility for hydrolysis, reduction, or condensation reactions. This compound is valued for its stability under standard conditions and compatibility with common organic solvents. Its well-defined molecular architecture makes it a useful building block for heterocyclic chemistry, particularly in the development of biologically active molecules. Handling should follow standard laboratory safety protocols for organic compounds.
methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate structure
1007502-22-8 structure
Product Name:methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate
CAS No:1007502-22-8
MF:C10H16N2O2
MW:196.246242523193
MDL:MFCD08700818
CID:4558932
PubChem ID:23005840
Update Time:2025-05-20

methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate
    • MDL: MFCD08700818
    • Inchi: 1S/C10H16N2O2/c1-5-12-8(3)9(7(2)11-12)6-10(13)14-4/h5-6H2,1-4H3
    • InChI Key: IDKCAZDMSUSXAQ-UHFFFAOYSA-N
    • SMILES: N1(CC)C(C)=C(CC(OC)=O)C(C)=N1

Computed Properties

  • Exact Mass: 196.121178g/mol
  • Monoisotopic Mass: 196.121178g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 196.25g/mol
  • XLogP3: 1.1
  • Topological Polar Surface Area: 44.1Ų

methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate Pricemore >>

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Additional information on methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate

Recent Advances in the Study of Methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS: 1007502-22-8)

Methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS: 1007502-22-8) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activity, and therapeutic potential, making it a compound of interest for researchers aiming to develop novel pharmacological agents.

The compound's structural features, including the pyrazole core and ester functionality, make it a versatile scaffold for chemical modifications. Recent research has focused on optimizing its synthesis to improve yield and purity, as well as investigating its interactions with biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its anti-inflammatory properties, methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate has been investigated for its role in modulating other biological pathways. A recent preprint on bioRxiv highlighted its ability to interact with G-protein-coupled receptors (GPCRs), which are critical targets in the treatment of various diseases, including cancer and neurological disorders. The study utilized molecular docking and in vitro assays to elucidate the compound's binding affinity and selectivity, providing a foundation for further structural optimization.

Another area of interest is the compound's potential as a precursor for the synthesis of more complex molecules. Researchers have reported its use in the construction of heterocyclic frameworks, which are prevalent in many FDA-approved drugs. For example, a 2022 paper in Organic Letters described a novel multicomponent reaction involving methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate, leading to the formation of pyrazolo[1,5-a]pyrimidines—a class of compounds with demonstrated anticancer activity.

Despite these promising findings, challenges remain in the development of methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further preclinical studies. Recent advancements in computational chemistry and high-throughput screening may accelerate the identification of derivatives with improved pharmacological profiles.

In conclusion, methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS: 1007502-22-8) represents a promising scaffold in medicinal chemistry, with potential applications in inflammation, oncology, and neurology. Ongoing research aims to refine its synthesis, elucidate its mechanism of action, and explore its therapeutic potential. As the field progresses, this compound may serve as a cornerstone for the development of novel drugs targeting a range of diseases.

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